Cyclopentyl isocyanate

Description

The exact mass of the compound Isocyanatocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

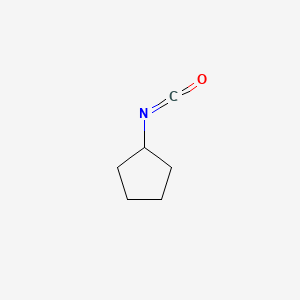

3D Structure

Properties

IUPAC Name |

isocyanatocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALJDQHONFVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349201 | |

| Record name | Cyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-71-1 | |

| Record name | Cyclopentyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Cyclopentyl isocyanate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl isocyanate (C₅H₉NCO) is a cyclic aliphatic isocyanate that serves as a valuable reagent and building block in organic synthesis.[1] Its utility is primarily derived from the highly reactive isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions.[1] This reactivity makes it a key intermediate in the production of a diverse range of chemical products, including pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a distinct, pungent odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [3] |

| CAS Number | 4747-71-1 | [3] |

| Appearance | Colorless to light yellow, clear liquid | [1][4] |

| Boiling Point | 147 °C | [2][5] |

| Density | 0.986 g/mL at 25 °C | [5] |

| Vapor Pressure | 2.83 psi (at 20 °C) | [5] |

| Flash Point | 36 °C (96.8 °F) | [2][4] |

| Refractive Index | n20/D 1.447 | [4][5] |

| Solubility | Moderately soluble in organic solvents. Reacts with water. | [1][6] |

| Storage Temperature | 2-8°C |

Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group. This makes it susceptible to attack by a wide range of nucleophiles.

Reactions with Nucleophiles

-

With Water: this compound reacts with water or moisture to form an unstable carbamic acid intermediate, which then decomposes to yield a substituted urea (B33335) and carbon dioxide.[1] This reactivity necessitates handling under anhydrous conditions to prevent unwanted side reactions and polymerization.[1][7]

-

With Alcohols: In the presence of an alcohol, this compound undergoes an addition reaction to form a urethane (B1682113) (also known as a carbamate). This is a common reaction for the synthesis of various polyurethane precursors and other functionalized molecules.

-

With Amines: The reaction with primary or secondary amines is typically rapid and exothermic, resulting in the formation of a substituted urea. This reaction is fundamental in the synthesis of various agrochemicals and pharmaceutical compounds.

Polymerization

Isocyanates, including this compound, can undergo self-polymerization, particularly in the presence of certain catalysts or upon exposure to heat.[1] Proper storage and handling are crucial to mitigate this risk.

The following diagram illustrates the primary reaction pathways of this compound with common nucleophiles.

Caption: Reactivity of this compound with Nucleophiles.

Experimental Protocols and Handling

Detailed experimental protocols for the synthesis of this compound are not widely published as it is a commercially available chemical. However, proper handling and use in experimental settings are critical due to its reactivity and hazardous nature.

General Handling and Storage

-

Handling: this compound should only be handled in a well-ventilated area, preferably under a chemical fume hood.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] In case of inadequate ventilation, respiratory protection should be worn.[9] All sources of ignition, such as open flames and hot surfaces, must be avoided as it is a flammable liquid.[7][9] Use of non-sparking tools is recommended.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is recommended to store under an inert atmosphere, such as nitrogen, to prevent reaction with moisture.[7] The recommended storage temperature is between 2-8°C.

Safety and Hazards

This compound is classified as a flammable liquid and vapor.[3][9] It is harmful if swallowed, in contact with skin, or if inhaled.[3][8][9] It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][9]

References

- 1. CAS 4747-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4747-71-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C6H9NO | CID 643500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pi Chemicals System [pipharm.com]

- 5. This compound | 4747-71-1 [amp.chemicalbook.com]

- 6. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Cyclopentyl Isocyanate (CAS 4747-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cyclopentyl isocyanate (CAS No. 4747-71-1). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to the reactivity of its isocyanate functional group.[1] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and for monitoring its reactions. This document compiles available spectroscopic data and outlines relevant experimental protocols.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by an isocyanate functional group (-N=C=O) attached to a cyclopentyl ring.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [1][2][3] |

| Molecular Weight | 111.14 g/mol | [2][3] |

| Boiling Point | 147 °C | [4] |

| Density | 0.986 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.447 | [4] |

| SMILES | C1CCC(C1)N=C=O | [2] |

| InChI | InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | [1][2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears between 2250 and 2285 cm⁻¹.[5]

| Source | Technique | Key Absorption Bands (cm⁻¹) |

| Bio-Rad Laboratories, Inc. (via PubChem) | ATR-Neat | Strong absorption in the 2248-2264 cm⁻¹ region, characteristic of the isocyanate group.[2][6] |

| SpectraBase | Transmission | Data available, consistent with the isocyanate functional group.[7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectral Data

| Source | Catalog Number |

| Sigma-Aldrich Co. LLC. (via PubChem) | 516589 |

(Specific chemical shift and coupling constant data were not available in the initial search results, but spectra are available for review from the sources listed.)

¹³C NMR Spectral Data

| Source |

| W. Robien, Inst. of Org. Chem., Univ. of Vienna (via PubChem) |

(Specific chemical shift data was not available in the initial search results, but spectra are available for review from the source listed.)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the isocyanate functional group and other characteristic vibrations.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.[5][9]

-

Sample Preparation: A small drop of this compound is placed directly onto the ATR crystal. As it is a liquid, no further preparation is needed.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied, and the sample spectrum is recorded.

-

Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[9]

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[9]

-

-

Data Analysis: The resulting spectrum is analyzed for the characteristic strong absorption band of the isocyanate group around 2250 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the molecular structure by analyzing the proton and carbon environments.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]

-

The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, which is common for nonpolar organic compounds) in a clean vial.[10][11]

-

The solution is transferred to a 5 mm NMR tube to a height of 4-5 cm.[10]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize magnetic field homogeneity.

-

Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

-

For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Data Analysis: The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign signals to the specific protons and carbons of the cyclopentyl ring and to confirm the presence of the isocyanate group's influence on adjacent nuclei.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information. For long-chain isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For specific applications, further experimental validation and data interpretation are recommended. The provided protocols serve as a starting point for laboratory analysis, and researchers should consult instrument-specific standard operating procedures.

References

- 1. CAS 4747-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H9NO | CID 643500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 环戊基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.remspec.com [m.remspec.com]

- 6. dbc.wroc.pl [dbc.wroc.pl]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. d-nb.info [d-nb.info]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. benchchem.com [benchchem.com]

- 12. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopentyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl isocyanate is a valuable chemical intermediate with growing importance in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a reactive isocyanate group attached to a cyclopentyl ring, makes it a versatile building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a focus on both traditional and modern phosgene-free methodologies. Detailed experimental protocols, quantitative data, and comparative analyses of the key synthetic strategies are presented to aid researchers in selecting and implementing the most suitable method for their specific application.

Introduction

The isocyanate functional group is a highly reactive moiety that readily participates in nucleophilic addition reactions, making isocyanates crucial intermediates in the synthesis of a wide array of organic compounds, including carbamates, ureas, and other derivatives.[3][4] this compound, in particular, has garnered significant attention due to its utility in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The development of efficient and safe synthetic routes to this compound is therefore of considerable interest.

Historically, the synthesis of isocyanates has been dominated by the use of phosgene (B1210022), a highly toxic and hazardous reagent.[4][5] Consequently, there is a strong impetus to develop safer, phosgene-free alternatives. This guide will explore the traditional phosgene-based approach alongside several prominent phosgene-free methods, namely the Curtius, Hofmann, and Lossen rearrangements.[1][6][7] Each method will be discussed in detail, including its underlying mechanism, experimental protocol, and associated advantages and disadvantages.

Synthesis Routes

The synthesis of this compound can be broadly categorized into phosgene-based and phosgene-free methods. The choice of a particular route often depends on factors such as scale, safety considerations, and the availability of starting materials.

Phosgene-Based Synthesis

The reaction of a primary amine with phosgene is the traditional and most direct method for the industrial production of isocyanates.[4][5] This method is typically high-yielding but requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.[4]

Reaction Pathway:

Cyclopentylamine (B150401) is reacted with phosgene (COCl₂) in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield this compound.

Experimental Protocol:

A solution of cyclopentylamine in an inert solvent (e.g., toluene, o-dichlorobenzene) is added to a solution of excess phosgene in the same solvent at low temperatures (typically 0-10 °C).[8] The reaction mixture is then gradually heated to effect the elimination of hydrogen chloride and formation of the isocyanate. The progress of the reaction can be monitored by the cessation of HCl evolution. The product is typically isolated by fractional distillation under reduced pressure.

Table 1: Phosgene-Based Synthesis of this compound - Representative Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | Cyclopentylamine | [4][5] |

| Reagent | Phosgene (COCl₂) | [4][5] |

| Solvent | Toluene, o-dichlorobenzene | [8] |

| Temperature | 0 °C to reflux | [8] |

| Yield | Generally high (>90%) | [4] |

Logical Relationship Diagram for Phosgene-Based Synthesis

Caption: Phosgene-based synthesis of this compound.

Phosgene-Free Synthesis Routes

The significant hazards associated with phosgene have driven the development of numerous phosgene-free methods for isocyanate synthesis.[9] The most prominent among these are the Curtius, Hofmann, and Lossen rearrangements, which all proceed through a common isocyanate intermediate.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate.[2][10] This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to form the corresponding isocyanate.[2]

Reaction Pathway:

The synthesis begins with the conversion of cyclopentanecarboxylic acid to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with an azide salt, such as sodium azide, to form cyclopentanecarbonyl azide. Gentle heating of the acyl azide in an inert solvent induces the rearrangement to this compound.

Experimental Protocol:

-

Step 1: Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is removed by distillation to yield the crude acyl chloride.

-

Step 2: Formation of Cyclopentanecarbonyl Azide: A solution of cyclopentanecarbonyl chloride in an aprotic solvent (e.g., acetone, THF) is added dropwise to a stirred aqueous solution of sodium azide at low temperature (0-10 °C).[11] After the reaction is complete, the organic layer containing the acyl azide is separated.

-

Step 3: Rearrangement to this compound: The solution of cyclopentanecarbonyl azide is added to a preheated inert solvent (e.g., toluene, benzene) at a temperature sufficient to induce rearrangement (typically 80-110 °C).[11] The evolution of nitrogen gas indicates the progress of the reaction. After the gas evolution subsides, the solvent is removed under reduced pressure, and the this compound is purified by vacuum distillation.

Table 2: Curtius Rearrangement for this compound Synthesis - Representative Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | Cyclopentanecarboxylic Acid | [2][10] |

| Key Reagents | Thionyl chloride, Sodium azide | [11] |

| Solvents | Acetone, Toluene/Benzene | [11] |

| Temperature | 0-10 °C (azide formation), 80-110 °C (rearrangement) | [11] |

| Yield | 80-90% (overall) | [11] |

Experimental Workflow for the Curtius Rearrangement

Caption: Workflow for the Curtius rearrangement.

The Hofmann rearrangement provides a route to isocyanates from primary amides with one less carbon atom.[7][12] The reaction is typically carried out using a halogen (bromine or chlorine) and a strong base.[7]

Reaction Pathway:

Cyclopentanecarboxamide is treated with bromine and a strong base, such as sodium hydroxide (B78521), to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of this compound.

Experimental Protocol:

An aqueous solution of sodium hydroxide is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. Cyclopentanecarboxamide is then added portion-wise to this solution. The reaction mixture is gently warmed to initiate the rearrangement, which is often exothermic. After the reaction is complete, the this compound can be extracted with an organic solvent and purified by distillation.

Table 3: Hofmann Rearrangement for this compound Synthesis - Representative Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | Cyclopentanecarboxamide | [7][12] |

| Reagents | Bromine, Sodium Hydroxide | [7] |

| Solvent | Water | [7] |

| Temperature | 0 °C to gentle warming | [7] |

| Yield | Moderate to good | [7] |

Signaling Pathway for the Hofmann Rearrangement

Caption: Hofmann rearrangement signaling pathway.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate.[6][13] The reaction is typically initiated by a base or heat.[13]

Reaction Pathway:

Cyclopentanecarbohydroxamic acid is first activated by conversion to an O-acyl derivative. Treatment of this derivative with a base leads to deprotonation and subsequent rearrangement to form this compound.

Experimental Protocol:

-

Step 1: Preparation of Cyclopentanecarbohydroxamic Acid: This can be prepared from cyclopentanecarbonyl chloride and hydroxylamine.

-

Step 2: O-Acylation: The hydroxamic acid is treated with an acylating agent (e.g., acetic anhydride, benzoyl chloride) in the presence of a base (e.g., pyridine) to form the O-acyl derivative.

-

Step 3: Rearrangement: The O-acyl derivative is treated with a base (e.g., aqueous sodium hydroxide) and gently heated to induce the rearrangement to this compound. The product is then extracted and purified.

Table 4: Lossen Rearrangement for this compound Synthesis - Representative Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | Cyclopentanecarbohydroxamic Acid | [6][13] |

| Key Reagents | Acylating agent (e.g., Ac₂O), Base (e.g., NaOH) | [6][13] |

| Solvent | Varies (e.g., pyridine, water) | [6][13] |

| Temperature | Gentle heating | [6][13] |

| Yield | Moderate | [6][13] |

Logical Relationship for the Lossen Rearrangement

Caption: Logical steps in the Lossen rearrangement.

Comparison of Synthesis Routes

Each of the described methods for synthesizing this compound has its own set of advantages and limitations.

Table 5: Comparative Analysis of this compound Synthesis Routes

| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Phosgene-Based | Cyclopentylamine | Phosgene | High yield, direct | Highly toxic reagent, requires special handling |

| Curtius Rearrangement | Cyclopentanecarboxylic Acid | Thionyl chloride, Sodium azide | Good yield, versatile, avoids phosgene | Use of potentially explosive azides |

| Hofmann Rearrangement | Cyclopentanecarboxamide | Bromine, NaOH | One-pot reaction, avoids phosgene | Can have side reactions, moderate yield |

| Lossen Rearrangement | Cyclopentanecarbohydroxamic Acid | Acylating agent, Base | Avoids phosgene and strong oxidants | Requires preparation of hydroxamic acid, moderate yield |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The traditional phosgene-based method, while efficient, is increasingly being replaced by safer, phosgene-free alternatives due to the extreme toxicity of phosgene. Among the phosgene-free routes, the Curtius rearrangement offers a high-yielding and versatile approach starting from the readily available cyclopentanecarboxylic acid, although it involves the use of potentially hazardous azides. The Hofmann and Lossen rearrangements provide alternative phosgene-free routes from amides and hydroxamic acids, respectively, each with its own specific advantages and drawbacks. The selection of the optimal synthesis route will depend on the specific requirements of the researcher or organization, including scale, safety protocols, cost, and available starting materials. This guide provides the necessary technical details to make an informed decision and to successfully implement the chosen synthetic strategy.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 9. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Phosgene-Free Pathways to Cyclopentyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isocyanates is a cornerstone of modern organic chemistry, pivotal in the production of polyurethanes, pharmaceuticals, and agrochemicals. Cyclopentyl isocyanate, in particular, serves as a valuable building block in the development of novel therapeutic agents and specialized polymers.[1] However, the traditional reliance on highly toxic and corrosive phosgene (B1210022) for isocyanate production presents significant safety and environmental challenges. This has spurred the development of safer, "non-phosgene" synthetic routes.

This technical guide provides an in-depth overview of the core non-phosgene methodologies for the synthesis of this compound. It details established rearrangement reactions—namely the Curtius, Hofmann, and Lossen rearrangements—and the industrially significant carbamate (B1207046) decomposition route. Each method is presented with a focus on its underlying chemical principles, detailed experimental protocols adapted for the target molecule, and a comparative analysis of their respective advantages and disadvantages.

Core Non-Phosgene Synthetic Strategies

The primary non-phosgene routes to isocyanates can be broadly categorized into two types: those proceeding through rearrangement reactions of carboxylic acid derivatives, and those involving the formation and subsequent decomposition of carbamate intermediates.

The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate.[2][3] The reaction is known for its mild conditions and high tolerance for various functional groups, with the rearrangement proceeding with complete retention of the migrating group's stereochemistry.[2]

The overall transformation begins with the activation of a carboxylic acid, followed by the introduction of an azide source to form an acyl azide. This intermediate is then thermally or photochemically induced to rearrange, eliminating nitrogen gas and forming the desired isocyanate.[2] A modern and highly efficient variation of this method involves the one-pot conversion of a carboxylic acid to the isocyanate using diphenylphosphoryl azide (DPPA).[2][4]

Signaling Pathway for the Curtius Rearrangement:

Caption: Curtius rearrangement pathway from carboxylic acid.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[5][6] The reaction is typically carried out by treating the amide with bromine in an aqueous solution of a strong base.[5] The isocyanate formed is often not isolated in aqueous media, as it readily hydrolyzes to the corresponding amine. However, by using anhydrous conditions and an alcohol as the solvent, the isocyanate can be trapped as a stable carbamate.[5][7]

Signaling Pathway for the Hofmann Rearrangement:

Caption: Hofmann rearrangement pathway from a primary amide.

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. The reaction is initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with a base or heat to yield the isocyanate and a carboxylate salt.

Signaling Pathway for the Lossen Rearrangement:

Caption: Lossen rearrangement pathway from hydroxamic acid.

Carbamate Formation and Decomposition

A prominent industrial non-phosgene route involves a two-step process: the formation of a carbamate followed by its thermal decomposition.[8][9][10] This method avoids the use of azides or halogenated intermediates. Cyclopentyl carbamates can be synthesized from cyclopentylamine (B150401) by reaction with dialkyl carbonates, such as dimethyl carbonate (DMC).[11] The resulting carbamate is then heated, often in the gas phase and at high temperatures (250-600 °C), to yield this compound and the corresponding alcohol, which can be recycled.[8][10]

Experimental Workflow for Carbamate Decomposition Route:

Caption: Workflow for isocyanate synthesis via carbamates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different non-phosgene routes. Data for this compound is often not explicitly reported; therefore, values from analogous aliphatic or cycloaliphatic systems are included for comparison.

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Curtius Rearrangement | Cyclopentanecarboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) (TEA) | Toluene (B28343) | 80-100 | 2-4 | 80-95 (Est.) |

| Hofmann Rearrangement | Cyclopentanecarboxamide | N-Bromosuccinimide (NBS), DBU | Anhydrous Dioxane | Room Temp. | 1-3 | 70-90 (Est.) |

| Lossen Rearrangement | Cyclopentanecarbohydroxamic Acid | Acetic Anhydride, Pyridine | Dichloromethane | Reflux | 2-5 | 60-85 (Est.) |

| Carbamate Decomposition | Methyl N-cyclopentylcarbamate | None (thermal) | Gas Phase | 400-600 | N/A | >90 (Est.) |

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Curtius Rearrangement (DPPA Method)

This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.[12]

Materials:

-

Cyclopentanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with cyclopentanecarboxylic acid (1.0 eq) and anhydrous toluene (approx. 0.5 M solution).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.1 eq) is added dropwise to the stirred solution.

-

Diphenylphosphoryl azide (DPPA) (1.1 eq) is then added dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction mixture is then heated to 80-90 °C and stirred for 2-3 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas (use a bubbler) and by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

-

Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration.

-

The toluene is removed under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Safety Note: Acyl azides are potentially explosive. The reaction should be conducted behind a safety shield in a well-ventilated fume hood. Avoid heating the acyl azide intermediate to high temperatures before it is diluted in solvent.

Key Experiment 2: Synthesis of this compound via Hofmann Rearrangement (Non-Aqueous)

This protocol is a generalized procedure for the non-aqueous Hofmann rearrangement to yield an isocyanate which can be isolated.

Materials:

-

Cyclopentanecarboxamide

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dioxane

-

Nitrogen gas supply

-

Standard glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentanecarboxamide (1.0 eq) in anhydrous dioxane.

-

Add N-Bromosuccinimide (1.05 eq) to the solution and stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add DBU (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting amide is consumed (monitored by TLC).

-

The reaction mixture will contain the product, succinimide, and DBU hydrobromide. The solvent can be removed under reduced pressure.

-

The residue is triturated with a non-polar solvent (e.g., hexanes) to precipitate the salts, which are then filtered off.

-

The filtrate is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation.

Conclusion

The synthesis of this compound can be achieved effectively and safely without the use of phosgene. The Curtius rearrangement, particularly the one-pot procedure using DPPA, offers a versatile and high-yielding laboratory-scale method. The Hofmann and Lossen rearrangements provide alternative pathways from readily available amide and hydroxamic acid precursors, respectively. For larger-scale industrial applications, the two-step process involving the formation and subsequent thermal decomposition of a carbamate intermediate presents a viable and green alternative, aligning with the principles of sustainable chemistry. The choice of method will ultimately depend on factors such as scale, available starting materials, and specific process safety requirements.

References

- 1. Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene | Semantic Scholar [semanticscholar.org]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 5. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Cyclopentyl Isocyanate (C6H9NO) for Researchers and Drug Development Professionals

Core Abstract: This whitepaper provides a comprehensive technical overview of cyclopentyl isocyanate, a key reagent in synthetic chemistry with significant applications in the pharmaceutical industry. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its role in the development of therapeutic agents, with a particular focus on the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib. Detailed experimental protocols and safety information are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction to this compound

This compound (C6H9NO) is an organic compound featuring a cyclopentyl ring attached to a highly reactive isocyanate functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its ability to readily react with nucleophiles, such as alcohols, amines, and water, allows for the formation of stable urethane, urea (B33335), and carbamic acid derivatives, respectively. This reactivity is harnessed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis. The following tables summarize key data for this compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H9NO | [2] |

| Molecular Weight | 111.14 g/mol | [2][3] |

| CAS Number | 4747-71-1 | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.986 g/mL at 25 °C | [3] |

| Boiling Point | 147 °C | [3] |

| Flash Point | 36.11 °C (97.0 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.447 | [3] |

| Vapor Pressure | 2.83 psi at 20 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Spectra available for reference. | [2] |

| ¹³C NMR | Spectra available for reference. | [2] |

| FTIR | Strong, characteristic N=C=O stretch around 2270 cm⁻¹ | [2][5] |

| Raman | Spectra available for reference. | [2][6] |

Synthesis of this compound

The synthesis of isocyanates can be broadly categorized into phosgene-based and non-phosgene methods.[7][8] The traditional and most common industrial method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂).[8] However, due to the high toxicity of phosgene, significant efforts have been made to develop safer alternatives.[7][8]

General Synthetic Routes

Phosgene-based Synthesis: This method involves the reaction of cyclopentylamine (B150401) with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. While efficient, this method requires specialized equipment and stringent safety precautions due to the hazardous nature of phosgene.[7]

Non-Phosgene Alternatives: Safer alternatives to phosgene include diphosgene and triphosgene (B27547), which are solid and easier to handle.[9][10] Other non-phosgene routes include the Curtius, Hofmann, or Lossen rearrangements of acyl azides, amides, or hydroxamic acids, respectively. Additionally, the reaction of amines with dimethyl carbonate or urea followed by thermal decomposition of the resulting carbamate (B1207046) is a greener approach.[7][8]

Caption: General workflow for the synthesis of isocyanates.

Experimental Protocol: Synthesis from Cyclopentylamine using Triphosgene (Illustrative)

This protocol is a general illustration for the synthesis of an isocyanate from a primary amine using triphosgene and should be adapted and optimized for this compound specifically.

Materials:

-

Cyclopentylamine

-

Triphosgene

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve cyclopentylamine in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred cyclopentylamine solution via the dropping funnel.

-

After the addition is complete, slowly add the tertiary amine base to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Triphosgene is a toxic substance and should be handled with extreme care.

Reactivity and Applications in Drug Development

The high reactivity of the isocyanate group makes this compound a versatile reagent in organic synthesis. It readily undergoes nucleophilic addition reactions with a variety of functional groups.

Reaction with Alcohols: Forms urethanes. Reaction with Amines: Forms ureas.[11] Reaction with Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide.[11]

A significant application of this compound is in the synthesis of the drug Baricitinib .[12] Baricitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[13][14] The cyclopentyl group is a key structural feature of the final drug molecule. While the exact, proprietary industrial synthesis of Baricitinib may vary, published synthetic routes provide a likely pathway where a cyclopentyl-containing moiety is introduced. The synthesis generally involves a convergent approach with multiple coupling steps.[15]

Caption: A simplified convergent synthesis pathway for Baricitinib.

The JAK-STAT Signaling Pathway and Baricitinib's Mechanism of Action

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[16][17][18][19] In autoimmune diseases like rheumatoid arthritis, the JAK-STAT pathway is dysregulated, leading to chronic inflammation.[13][14]

Baricitinib functions by inhibiting JAK1 and JAK2, thereby modulating the signaling of pro-inflammatory cytokines.[13] This prevents the phosphorylation and activation of STATs, which in turn reduces the transcription of genes involved in the inflammatory response.[15]

Caption: Mechanism of Baricitinib inhibition of the JAK-STAT pathway.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[12]

Table 3: Hazard Information for this compound

| Hazard Category | Description | Reference |

| Flammability | Flammable liquid and vapor. | [3] |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |

| Skin Corrosion/Irritation | Causes skin irritation. | [4] |

| Eye Damage/Irritation | Causes serious eye irritation. | [4] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [4] |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4][12]

-

Keep away from heat, sparks, and open flames.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[3]

-

Keep away from moisture, as it reacts with water.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4]

-

In all cases of exposure, seek immediate medical attention.[4][12]

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its unique reactivity profile makes it an important building block in the synthesis of complex organic molecules, most notably in the production of the JAK inhibitor Baricitinib. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and safety protocols is paramount for its effective and safe utilization in research and development. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H9NO | CID 643500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 环戊基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phosgene and Substitutes [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. poliuretanos.net [poliuretanos.net]

- 12. fishersci.com [fishersci.com]

- 13. mdpi.com [mdpi.com]

- 14. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. formulationdiary.com [formulationdiary.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. cusabio.com [cusabio.com]

A Comprehensive Material Safety Analysis of Cyclopentyl Isocyanate for Research and Development Professionals

Abstract: Cyclopentyl isocyanate (CAS No. 4747-71-1) is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, which includes a reactive isocyanate group attached to a cyclopentyl ring, makes it a valuable building block in organic synthesis.[1][2] However, its utility is matched by significant health and safety hazards. This document provides an in-depth analysis of the material safety data for this compound, intended for researchers, scientists, and drug development professionals. It consolidates quantitative safety data, outlines standardized experimental methodologies for hazard assessment, and presents clear visual workflows for handling and emergency response. The analysis reveals that this compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[3][4] It is a known skin and eye irritant and can cause respiratory and skin sensitization.[3][4] A notable gap exists in the publicly available ecotoxicological data, underscoring the need for careful handling and disposal to prevent environmental contamination.[4][5] Strict adherence to the safety protocols outlined herein is imperative for mitigating risks in a laboratory and developmental setting.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] Accurate identification and understanding its physical characteristics are fundamental to its safe handling.

Table 1.1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [3][6] |

| Synonyms | isocyanatocyclopentane | [1][3][5] |

| CAS Number | 4747-71-1 | [3][5] |

| Molecular Formula | C₆H₉NO | [1][3] |

| Molecular Weight | 111.14 g/mol | [3][7] |

| InChI Key | CZALJDQHONFVFU-UHFFFAOYSA-N | [3][7] |

| Recommended Use | Laboratory chemicals, Synthesis of substances |[6] |

Table 1.2: Physical and Chemical Properties of this compound

| Property | Value | Method/Conditions | Source |

|---|---|---|---|

| Boiling Point | 147 °C (297 °F) | at 1 atm | [7][8] |

| Density | 0.986 g/mL | at 25 °C | [7][8] |

| Flash Point | 36.11 °C (97.0 °F) | Closed cup | [7] |

| Vapor Pressure | 2.83 psi | at 20 °C | [7] |

| Refractive Index | n20/D 1.447 | at 20 °C |[7][8] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include flammability, acute toxicity, irritation, and sensitization.

Table 2.1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [4][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][4][7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3][4][7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][4][7] |

| Skin Irritation | 2 | H315: Causes skin irritation | [3][4][7] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4][7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3][4][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |[4][5][7] |

Toxicological Profile and Health Effects

Exposure to this compound can lead to a range of adverse health effects, from irritation to sensitization. The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a high degree of caution.[4][5]

Table 3.1: Summary of Toxicological Hazards and Associated Symptoms

| Route of Exposure | Health Hazard | Symptoms | Source |

|---|---|---|---|

| Inhalation | Harmful; May cause respiratory irritation and sensitization. | Cough, wheezing, laryngitis, shortness of breath, headache, nausea, vomiting, potential for asthma-like symptoms. | [5] |

| Skin Contact | Harmful; Causes skin irritation and may cause an allergic skin reaction. | Redness, itching, pain, rash. | [3][4] |

| Eye Contact | Causes serious eye irritation. | Pain, redness, watering, blurred vision. | [3][4] |

| Ingestion | Harmful if swallowed. | Burning sensation, nausea, vomiting, headache. | [5] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, OSHA, or NTP. | Not applicable. |[5] |

Standardized Experimental Protocols

While specific experimental reports for this compound are not detailed in the available safety sheets, the cited hazard classifications are determined using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development). The following are generalized protocols representative of those used to generate the safety data.

Protocol 4.1: Determination of Flash Point (Closed-Cup Method)

-

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of the substance to ignite under controlled laboratory conditions.

-

Methodology (General Principles of Pensky-Martens Closed Cup Tester):

-

A brass test cup is filled with a specified volume of this compound and fitted with a lid.

-

The apparatus is heated at a slow, constant rate, and the sample is continuously stirred to ensure temperature uniformity.

-

At regular temperature intervals, an ignition source (a small flame) is dipped into the vapor space of the cup.

-

The flash point is recorded as the lowest temperature at which the introduction of the flame causes a distinct flash inside the cup.

-

Protocol 4.2: Assessment of Acute Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To determine the potential of this compound to cause reversible inflammatory changes to the skin.

-

Methodology:

-

Animal Model: Typically, healthy young adult albino rabbits are used.

-

Preparation: The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.

-

Application: A 0.5 mL dose of the undiluted test substance is applied to the prepared skin and covered with a porous gauze patch and non-irritating tape.

-

Exposure: The patch is left in place for a 4-hour period.

-

Observation: After patch removal, the skin is wiped to remove any residual substance. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe). The substance is classified as a skin irritant if the mean scores meet specific criteria.

-

Safe Handling, Storage, and Emergency Procedures

Strict adherence to prescribed handling and storage protocols is essential to minimize exposure and prevent accidents.

Table 5.1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale | Source |

|---|---|---|---|

| Eye/Face | Safety glasses with side-shields, face shield. | Protects against splashes and vapors causing severe eye irritation. | [7][9] |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation, sensitization, and toxic effects. | [7][10] |

| Body | Flame-retardant, anti-static protective clothing; lab coat. | Protects against accidental skin contact and provides protection from fire hazards. |

| Respiratory | Required when vapors or aerosols are generated. Use a respirator with a suitable filter (e.g., type ABEK, EN14387 standard). | Protects against inhalation, which is a primary route of toxic exposure and sensitization. |[7][10] |

Table 5.2: Storage and Handling Guidelines

| Condition | Requirement | Rationale | Source |

|---|---|---|---|

| Ventilation | Handle only in a chemical fume hood or well-ventilated area. | To keep airborne concentrations below exposure limits and reduce inhalation risk. | [6][11] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. | The substance is a flammable liquid with a relatively low flash point. | [5][6][12] |

| Storage | Store in a tightly closed container in a dry, cool, well-ventilated place. Recommended temperature: 2-8°C. | To prevent vapor release, pressure buildup, and degradation. | [7] |

| Special Conditions | Store under an inert gas. The material is moisture-sensitive. | To prevent reaction with atmospheric moisture, which can lead to polymerization or degradation. | [1] |

| Incompatibilities | Acids, water, strong oxidizing agents, strong bases, alcohols, amines. | To prevent vigorous or hazardous reactions. |[12] |

References

- 1. CAS 4747-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H9NO | CID 643500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. georganics.sk [georganics.sk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. シクロペンチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS NO. 4747-71-1 | this compound | C6H9NO [localpharmaguide.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Reactivity of the Isocyanate Functional Group on a Cyclopentyl Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate functional group (-N=C=O) is a highly reactive moiety central to a myriad of applications in organic synthesis, polymer chemistry, and pharmacology. When appended to a cyclopentyl ring, its reactivity profile is influenced by a unique combination of electronic and steric factors inherent to the alicyclic scaffold. This technical guide provides a comprehensive analysis of the reactivity of cyclopentyl isocyanate, detailing its reactions with common nucleophiles, outlining experimental protocols for kinetic analysis and product synthesis, and presenting quantitative data to inform reaction design and optimization. The content herein is intended to serve as a critical resource for researchers leveraging this compound in the development of novel chemical entities and materials.

Introduction to Isocyanate Reactivity

The reactivity of the isocyanate group is dominated by the electrophilic character of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of urethane (B1682113) and urea (B33335) bond formation, fundamental transformations in the synthesis of polyurethanes, pharmaceuticals, and agrochemicals.

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols

The cyclopentyl group, being an aliphatic and non-conjugated substituent, influences the reactivity of the isocyanate group primarily through steric hindrance and subtle electronic effects. Unlike aromatic isocyanates, where the phenyl ring can delocalize the electron density of the N=C=O group, the cyclopentyl ring acts as a weak electron-donating group, which slightly reduces the electrophilicity of the isocyanate carbon compared to aromatic counterparts. However, the compact nature of the five-membered ring offers a distinct steric profile compared to linear or more hindered cycloalkyl groups.

Factors Influencing the Reactivity of this compound

A logical breakdown of the factors governing the reactivity of this compound is presented below.

Factors influencing this compound reactivity.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the public domain, a comparative understanding of its reactivity can be derived from studies on analogous aliphatic isocyanates. The following table summarizes the expected relative reactivity and provides estimated rate constants for reactions with key nucleophiles under typical conditions.

| Nucleophile | Product | Relative Rate (vs. Primary Alcohol) | Estimated Second-Order Rate Constant (L mol⁻¹ s⁻¹) at 25°C | Notes |

| n-Butylamine (Primary Aliphatic Amine) | N-Butyl-N'-cyclopentylurea | ~1000 | 10² - 10⁴ | Extremely rapid, often diffusion-controlled.[1] |

| Di-n-butylamine (Secondary Aliphatic Amine) | N,N-Dibutyl-N'-cyclopentylurea | ~500 | 10¹ - 10³ | Slower than primary amines due to increased steric hindrance. |

| Ethanol (Primary Alcohol) | Ethyl N-cyclopentylcarbamate | 1 | 10⁻³ - 10⁻² | Reaction is significantly slower than with amines and often requires catalysis for practical conversion rates.[2] |

| Water | Cyclopentylamine + CO₂ (via carbamic acid) → N,N'-Dicyclopentylurea | ~0.1 | 10⁻⁴ - 10⁻³ | The initial reaction is slow, but the resulting amine is highly reactive with another isocyanate molecule. |

| Phenol (Aromatic Alcohol) | Phenyl N-cyclopentylcarbamate | ~0.01 | 10⁻⁵ - 10⁻⁴ | Less nucleophilic than aliphatic alcohols, generally requiring heat and/or catalysis. |

Signaling Pathways: Reaction Mechanisms with Nucleophiles

The fundamental reaction of this compound with nucleophiles proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate group. The general mechanism is depicted below.

General mechanism of nucleophilic addition to an isocyanate.

Catalyzed Reaction with Alcohols: Urethane Formation

The reaction of this compound with alcohols to form carbamates (urethanes) is often catalyzed by tertiary amines or organometallic compounds. A common mechanism for tertiary amine catalysis involves the formation of a complex between the catalyst and the alcohol, enhancing the nucleophilicity of the alcohol.

References

Cyclopentyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl isocyanate, a reactive organic intermediate, has emerged as a valuable reagent in the synthetic chemist's toolbox. Its unique structural motif, featuring a five-membered aliphatic ring coupled with a highly electrophilic isocyanate group, allows for the facile construction of diverse molecular architectures. This guide provides a comprehensive overview of the key applications of this compound in organic synthesis, with a particular focus on its role in the preparation of urea (B33335) and carbamate (B1207046) derivatives, which are prevalent in numerous pharmaceutical and agrochemical compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Reactivity and Applications

The primary utility of this compound stems from the high reactivity of the isocyanate functional group (-N=C=O) toward nucleophiles. This reactivity is the foundation for its principal applications in the synthesis of N,N'-disubstituted ureas and N-substituted carbamates.

Synthesis of N-Cyclopentyl Urea Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N-cyclopentyl-N'-substituted ureas. This transformation is a cornerstone in the synthesis of various biologically active molecules. The general reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer.

General Reaction Scheme:

This reaction is typically fast and can be carried out under mild conditions, often at room temperature and without the need for a catalyst. The versatility of this reaction allows for the incorporation of a wide array of amine-containing fragments, leading to a diverse library of urea derivatives.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];

"this compound" [fillcolor="#FBBC05"]; "Amine (Primary or Secondary)" [fillcolor="#EA4335"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "N-Cyclopentyl Urea Derivative" [fillcolor="#34A853"];

Synthesis of N-Cyclopentyl Carbamate Derivatives

Similarly, this compound readily reacts with alcohols and phenols to form N-cyclopentyl carbamates (urethanes). This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals where the carbamate linkage serves as a key structural or functional element. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate's carbonyl carbon.

General Reaction Scheme:

The reaction with aliphatic alcohols is often slower than with amines and may require heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, to proceed at a reasonable rate. Phenols, being more acidic, can react under milder conditions.

dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} END_DOT Caption: General workflow for the synthesis of N-Cyclopentyl Carbamate Derivatives.

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound is highlighted by its application in the synthesis of complex molecules with important biological activities.

Pharmaceuticals

A notable example is in the synthesis of Cariprazine , an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder.[1][2] The molecular structure of Cariprazine contains an N,N'-disubstituted urea moiety where one of the nitrogen atoms is part of a piperazine (B1678402) ring and the other is attached to a cyclohexane (B81311) ring. While the direct precursor may be a derivative, the fundamental urea-forming reaction is a key step in its synthesis, showcasing the importance of isocyanate chemistry in accessing such complex drug molecules.

Agrochemicals

This compound is a valuable intermediate in the agrochemical industry for the production of herbicides and pesticides.[3][4] The resulting urea and carbamate derivatives often exhibit potent biological activity. For instance, N-aryl-N'-alkyl ureas are a well-known class of herbicides that act by inhibiting photosynthesis. While the herbicide Linuron is synthesized from 3,4-dichlorophenyl isocyanate, the general synthetic strategy is applicable to the creation of novel herbicides using this compound to introduce a different lipophilic group, potentially modulating the compound's efficacy and selectivity.

Quantitative Data on this compound Reactions

The following tables summarize quantitative data for the synthesis of various urea and carbamate derivatives using this compound and related methods.

Table 1: Synthesis of N-Cyclopentyl Urea Derivatives

| Amine Substrate | Reaction Conditions | Solvent | Yield (%) | Reference |

| Pyrrolidine | Microwave, 150 °C, 1500 s | THF | 88 | [4] |

| Aniline | Room Temperature, 6-8 h | Dichloromethane (B109758) | Good | [3] |

| Substituted Anilines | Room Temperature, 12 h | Dichloromethane | 29-92 | [5] |

| 3,5-Difluoroaniline | Room Temperature, 12 h | Dichloromethane | 70 | [5] |

| 4-Fluoroaniline | Room Temperature, 12 h | Dichloromethane | 92 | [5] |

| 3-(Trifluoromethyl)aniline | Room Temperature, 12 h | Dichloromethane | 71 | [5] |

Table 2: Synthesis of N-Cyclopentyl Carbamate Derivatives (General Methods)

| Alcohol/Phenol Substrate | Catalyst | Reaction Conditions | Solvent | Yield (%) | Reference |

| Primary/Secondary Alcohols | Carbonyl-di-imidazole (CDI) activation | Room Temperature, 24 h | Acetonitrile | 66-99 | [6][7] |

| Phenols | Triethylamine (B128534) | Room Temperature | Dichloromethane | High | [3] |

| Alcohols | Chlorosulfonyl isocyanate (CSI) | Room Temperature | Pyridine | Excellent | [2] |

Experimental Protocols

General Procedure for the Synthesis of 1-Cyclopentyl-3-aryl Ureas

To a solution of the appropriate aryl amine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), this compound (1.1 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a period of 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to afford the desired 1-cyclopentyl-3-aryl urea derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Procedure for the Synthesis of O-Alkyl N-Cyclopentyl Carbamates

To a solution of the alcohol (1.0 mmol) in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (10 mL) under an inert atmosphere, a catalyst such as triethylamine (0.1 mmol) or dibutyltin (B87310) dilaurate (DBTDL, 0.05 mmol) is added, if required. This compound (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature or heated to 60-80 °C for 6-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography or recrystallization to yield the O-alkyl N-cyclopentyl carbamate.

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to readily form urea and carbamate linkages provides a powerful tool for the construction of a wide range of biologically active compounds. The experimental protocols and data presented in this guide offer a practical resource for researchers and scientists seeking to utilize this compound in their synthetic endeavors. The continued exploration of its reactivity is expected to lead to the discovery of novel molecules with valuable therapeutic and agricultural properties.

References

- 1. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Cyclopentyl Isocyanate: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl isocyanate is a highly reactive and versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry.[1] Its unique molecular structure, featuring a compact cyclopentyl ring coupled with a reactive isocyanate group, makes it an ideal building block for the synthesis of a diverse array of bioactive molecules.[2] The cyclopentyl moiety can effectively occupy hydrophobic pockets in biological targets, while the isocyanate group provides a convenient handle for introducing a variety of functional groups, most notably through the formation of urea (B33335) derivatives. This guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of novel therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its facile reaction with primary and secondary amines to form stable urea linkages.[3][4] This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to a wide range of substrates and suitable for the construction of compound libraries for high-throughput screening. The resulting N-cyclopentyl urea motif is a common feature in a variety of biologically active compounds, including kinase inhibitors and receptor agonists.

Cyclopentyl Urea Derivatives as Formyl Peptide Receptor 2 (FPR2) Agonists

A notable application of this compound is in the synthesis of agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in the resolution of inflammation.[5][6] Activation of FPR2 by small molecule agonists can modulate inflammatory responses, making it an attractive target for the treatment of cardiovascular and neuroinflammatory diseases.[7][8][9]

Researchers have developed a series of cyclopentane (B165970) urea derivatives that act as potent FPR2 agonists.[5] One of the most promising compounds from this series, designated as compound 8 , demonstrated significant activity in in vitro assays. The synthesis of this class of compounds typically involves the reaction of this compound with an appropriate amine precursor.

Table 1: In Vitro Activity of Cyclopentane Urea FPR2 Agonist (Compound 8) [9]

| Compound | Assay | EC50 (nM) |

| 8 | β-arrestin recruitment | 20 |

| 8 | Calcium mobilization | 740 |

Experimental Protocol: Synthesis of a Representative N-Cyclopentyl-N'-aryl Urea

The following is a representative experimental protocol for the synthesis of an N-cyclopentyl-N'-aryl urea, based on general procedures for the synthesis of FPR2 agonists.[10]

Materials:

-

Substituted aniline (B41778) derivative (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-